molecular formula C14H11F3O2S B069722 Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate CAS No. 167279-18-7

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No. B069722
CAS RN: 167279-18-7
M. Wt: 300.3 g/mol
InChI Key: JXIKQBGRJBKOKT-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a chemical compound utilized in various research areas. It is particularly notable for its distinctive molecular structure featuring a thiophene ring, which is significant in organic chemistry and materials science.

Synthesis Analysis

A synthesis method for related thiophene carboxylates involves the condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds, using sodium ethoxide in ethanol. This process is a one-step synthesis and is convenient for producing substituted thiophene carboxylates (Rangnekar & Mavlankar, 1991).

Molecular Structure Analysis

Studies on related compounds, such as ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, reveal insights into their molecular structures using techniques like X-ray diffraction. These compounds tend to exhibit planar geometric structures with slight deviations and feature intermolecular hydrogen bonding (Menati et al., 2020).

Chemical Reactions and Properties

The trifluoromethyl group in thiophene carboxylates significantly alters their optical and electrochemical properties. For example, trifluoromethylation lowers both the HOMO and LUMO levels of polymers compared to non-trifluoromethylated counterparts. This modification also influences the planarity and conjugation in polymers with aryl repeating units, showing pronounced steric and electronic effects (Deng et al., 2013).

Scientific Research Applications

  • Antimicrobial and Antioxidant Activities : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, a compound related to Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, have been studied for their antimicrobial and antioxidant activities. Some of these compounds showed remarkable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

  • Synthesis of Heterocyclic Compounds : Thiophene-containing compounds, including this compound, have been utilized in the synthesis of a variety of heterocyclic compounds due to their interesting biological activity. They have applications in anticancer, antibacterial, antiviral, and antioxidant activities (Mabkhot et al., 2017).

  • Synthesis of Conjugated Polymers : Trifluoromethylated thiophene derivatives, similar to this compound, have been used as building blocks for the synthesis of new conjugated polymers. These polymers show altered optical and electrochemical properties due to the steric and electronic effects of the trifluoromethyl group (Deng et al., 2013).

  • Antitumor Activities : Certain thiophene derivatives, including Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, a compound structurally related to this compound, have demonstrated significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).

  • Immunosuppressive Activity : Derivatives of thiophene-2-carboxylate, akin to this compound, have been synthesized and shown to exhibit immunosuppressive activity, particularly towards proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).

  • Nonlinear Optical Properties : Ethyl 4-hydroxy-2-Oxo-6-(Thiophen-3-yl)-4-(Trifluoromethyl) hexahydropyrimidine-5-carboxylate, a compound similar to this compound, has been explored for its nonlinear optical properties. The studies indicate potential applications in the field of optoelectronics (Sathiya & Senthilkumar, 2020).

Safety and Hazards

The safety data sheet for Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate suggests several precautions to be taken while handling this compound . These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

Future Directions

The future directions for Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate and other thiophene derivatives could involve further exploration of their pharmacological properties and potential applications in various fields . This could include the development of new synthetic methods and the discovery of new biological activities .

properties

IUPAC Name

ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2S/c1-2-19-13(18)11-8-10(9-6-4-3-5-7-9)12(20-11)14(15,16)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIKQBGRJBKOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381800
Record name ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167279-18-7
Record name ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-mercaptoacetate (0.88 g, 6.75 mmol) in THF (45 mL) NaH (271 mg, 6.75 mmol, 60% in mineral oil) is added at −10° C. The mixture is stirred at 0° C. for 30 min before a solution of 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal 1.32 g (4.5 mmol) in THF (5 mL) is added. The reaction mixture is stirred at it for 45 min, then treated with 2 N aq. NaOH (2 mL). Stirring is continued for 15 min and the mixture is diluted with water (100 mL) and 1 N aq. NaOH (15 mL). The mixture is extracted with diethyl ether (70 mL). The organic extract is dried over Na2SO4 and evaporated. The crude product is purified by prep. HPLC (Waters Xterra MS18, 75×30 mm, 10 μm, 10 to 95% acetonitrile in water containing 0.5% formic acid) to give 4-phenyl-5-trifluoromethyl-thiophene-2-carboxylic acid ethyl ester (760 mg) as a brownish oil, LC-MS: tR=1.12 min; 1H NMR (CDCl3): δ 7.75-7.72 (m, 1H), 7.42 (s, 5H), 4.39 (q, J=7.0 Hz, 2H), 1.40 (t, J=7.0 Hz, 3H).
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

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